molecular formula C12H16O2 B2923081 2-(2,6-Diethylphenyl)acetic acid CAS No. 100256-33-5

2-(2,6-Diethylphenyl)acetic acid

Cat. No.: B2923081
CAS No.: 100256-33-5
M. Wt: 192.258
InChI Key: IHLSPGZTNBGBID-UHFFFAOYSA-N
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Description

2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5) is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This chemical serves as a valuable aromatic acetic acid derivative and building block in organic and medicinal chemistry research. Its structure, featuring a phenylacetic acid core with ortho-ethyl substituents, makes it a useful intermediate in synthetic pathways . This compound is of significant interest in pharmaceutical impurity research and process chemistry. While direct studies on this exact molecule are sparing, research on its structural analog, 2-(2,6-dimethylphenyl)acetic acid, demonstrates its critical role as a precursor in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs) . Specifically, the dimethyl analog is a key intermediate in the production of Lopinavir, an antiretroviral drug used to treat HIV . This suggests this compound has parallel utility as a synthon for constructing more complex molecules with potential biological activity, particularly in the development of protease inhibitors and other therapeutic agents. Researchers utilize this compound under GHS warning classifications, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should always be followed when handling this material. The product is supplied for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,6-diethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-6-5-7-10(4-2)11(9)8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLSPGZTNBGBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-33-5
Record name 2-(2,6-diethylphenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diethylphenyl)acetic acid typically involves a multi-step process. One common method starts with the bromination of 2,6-diethylbenzene to form 2,6-diethylbromobenzene. This intermediate is then reacted with magnesium to form a Grignard reagent, which is subsequently treated with a formamide to yield the corresponding benzaldehyde. The benzaldehyde is then hydrogenated to form benzyl alcohol, which is activated and then cyanated to form a nitrile. Finally, the nitrile is hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Diethylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Diethylphenyl)acetic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Alachlor
  • IUPAC Name : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol
  • Key Features : Alachlor is a herbicide where the 2,6-diethylphenyl group is linked to a chloroacetamide backbone. The methoxymethyl group enhances its solubility and bioavailability .
  • Application : Pre-emergent control of annual grasses and broadleaf weeds .
Diethatyl (Acetyl甲草胺)
  • IUPAC Name: 2-[(2-Chloroacetyl)-(2,6-diethylphenyl)amino]acetic acid
  • Molecular Formula: C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • Key Features : Combines a 2,6-diethylphenyl group with a chloroacetylated glycine moiety. The chlorine atom increases electrophilicity, enhancing reactivity with biological targets .
  • Application : Herbicide with broad-spectrum activity against weeds .
Deschloroalachlor
  • IUPAC Name : N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide
  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.33 g/mol
  • Key Features : A metabolite of Alachlor, lacking the chlorine atom. Reduced toxicity compared to the parent compound .

Pharmaceutical Analogs

Aceclofenac
  • IUPAC Name: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid
  • Molecular Formula: C₁₆H₁₃Cl₂NO₄
  • Molecular Weight : 354.19 g/mol
  • Key Features: A non-steroidal anti-inflammatory drug (NSAID) where the 2,6-dichlorophenyl group (instead of diethyl) enhances COX-2 selectivity .
Etifenin
  • IUPAC Name: N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic acid
  • Molecular Formula : C₁₆H₂₂N₂O₅
  • Molecular Weight : 322.36 g/mol
  • Key Features: Used in hepatobiliary imaging. The iminodiacetic acid group facilitates metal chelation .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-(2,6-Diethylphenyl)acetic acid (hypothetical) C₁₂H₁₆O₂ 192.25 -COOH, 2,6-diethylphenyl Intermediate in synthesis
Alachlor C₁₄H₂₀ClNO₂ 269.77 -Cl, -N-(methoxymethyl), 2,6-diethyl Herbicide
Diethatyl C₁₄H₁₈ClNO₃ 283.75 -Cl, -NHCOCH₂COOH, 2,6-diethyl Herbicide
Aceclofenac C₁₆H₁₃Cl₂NO₄ 354.19 -Cl, -COOCH₂COOH, 2,6-dichlorophenyl NSAID

Research Findings

  • Toxicity and Metabolism : Alachlor undergoes metabolic dechlorination to form Deschloroalachlor, reducing its environmental persistence .
  • Structure-Activity Relationships : The 2,6-diethylphenyl group in agrochemicals confers steric bulk, improving target specificity. Chlorine substituents (as in Alachlor) enhance electrophilicity, critical for herbicidal activity .
  • Cluster Analysis : N-(2,6-Diethylphenyl)acetamide (L7) clusters with propanil (L6), suggesting shared bioactivity pathways in pesticide formulations .

Biological Activity

2-(2,6-Diethylphenyl)acetic acid, also known by its chemical name with the CAS number 100256-33-5, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is still under investigation, but preliminary studies suggest various potential pharmacological effects. Notably, it is considered a derivative of phenylacetic acid, which is known for several biological properties.

2. Anti-inflammatory Effects

Compounds with a phenylacetic structure have been associated with anti-inflammatory effects. Research into related compounds has demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound could also exhibit such properties.

3. Analgesic Properties

Given its structural characteristics, there is potential for analgesic activity. Phenylacetic acid derivatives are often explored for pain relief applications due to their interaction with pain receptors and pathways.

Research Findings

A review of the literature reveals several key insights into the biological activities associated with similar compounds:

Study Findings Reference
Study on Acetic AcidDemonstrated antibacterial activity against biofilm-producing pathogens; effective at low concentrations.
Anti-inflammatory ResearchShowed potential in inhibiting pro-inflammatory cytokines in vitro.
Analgesic ActivityRelated compounds indicated pain relief effects through receptor modulation.

Case Studies

While specific case studies on this compound are scarce, related research provides valuable context:

  • Acetic Acid Application in Wound Care :
    • A study found that acetic acid effectively eradicated biofilms of common wound pathogens within minutes of exposure. This highlights the potential for similar compounds in treating infections.
    • Key pathogens affected included Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that derivatives like this compound could be further explored for similar applications .
  • Inflammation Models :
    • Research on phenylacetic acids has shown promise in reducing inflammation markers in animal models. Such findings could pave the way for testing this compound in similar experimental setups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Diethylphenyl)acetic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, analogous compounds like diclofenac (a phenylacetic acid derivative) are synthesized via condensation of 2,6-dichloroaniline with phenylacetic acid precursors under acidic conditions . Researchers should optimize reaction parameters (e.g., temperature, catalyst concentration) using thin-layer chromatography (TLC) or HPLC to monitor intermediate purity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as demonstrated in similar phenylacetic acid syntheses .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography (as used for methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate) resolves bond angles and stereochemistry .
  • Spectroscopic Techniques : NMR (¹H/¹³C) confirms substituent positions, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Physicochemical Properties : Melting point (e.g., 128–132°C for analogous 2,5-dimethylphenylacetic acid) and solubility (in DMSO, ethanol) should be empirically determined using gravimetric methods .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Toxicity data from analogous compounds (e.g., LD₅₀ in rodents) should guide risk assessments .

Advanced Research Questions

Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., diclofenac’s COX-2 inhibition) .
  • Assay Design : Use enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values against inflammatory markers. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Controls : Include positive controls (e.g., diclofenac for anti-inflammatory assays) and solvent controls to validate specificity .

Q. What computational approaches are used to model the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., COX-2). Optimize force fields for diethylphenyl substituent conformations .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories using GROMACS. Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR Models : Corrogate substituent effects (e.g., diethyl vs. dichloro groups) on bioactivity using datasets from PubChem or ChEMBL .

Q. How do researchers resolve contradictions in the reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for variables like assay conditions (e.g., pH, cell line viability thresholds). For example, diclofenac derivatives show divergent anticancer activity due to cell-type-specific permeability .
  • Dose-Response Reevaluation : Reproduce conflicting studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Structural Reanalysis : Verify compound purity via LC-MS to rule out degradation products influencing activity .

Data Contradiction Analysis

  • Example : Discrepancies in anti-inflammatory efficacy between studies may arise from differences in in vivo models (e.g., murine vs. zebrafish). Researchers should validate findings using orthogonal assays (e.g., histopathology alongside cytokine profiling) .

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